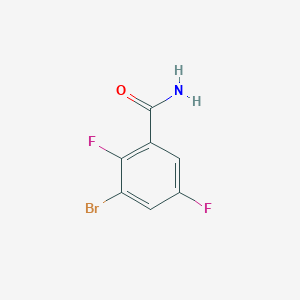

3-Bromo-2,5-difluorobenzamide

Description

3-Bromo-2,5-difluorobenzamide is an organofluorine compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms

Properties

IUPAC Name |

3-bromo-2,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQHCHOZUYQYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the conversion of 3,5-difluoroaniline into its diazonium salt, followed by reaction with hydrogen bromide in the presence of copper(I) bromide (CuBr). This process yields 1-bromo-3,5-difluorobenzene, which can then be further reacted to form this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-difluorobenzamide undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring make it susceptible to further substitution reactions.

Nucleophilic Substitution: The presence of electron-withdrawing groups (bromine and fluorine) can facilitate nucleophilic attacks on the benzene ring.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed:

Substituted Benzamides: Depending on the reaction conditions and reagents used, various substituted benzamides can be synthesized from this compound.

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-2,5-difluorobenzamide has shown promise in the development of therapeutic agents due to its potential biological activities.

Key Therapeutic Areas:

- Central Nervous System Disorders: The compound has been investigated for its role in modulating neurotransmission, particularly as a dopaminergic stabilizer. This property suggests potential applications in treating conditions such as Parkinson's disease and Alzheimer's disease .

- Anticancer Activity: Research indicates that derivatives of this compound can be utilized to synthesize compounds that exhibit anticancer properties. For instance, it can serve as a precursor in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives which have demonstrated efficacy against hyperproliferative diseases like cancer .

Table 1: Pharmaceutical Applications of this compound

Biological Research Applications

The compound is also being explored for its biological activities beyond traditional pharmaceuticals.

Biological Activities:

- Antiparasitic Effects: Similar compounds have shown efficacy against malaria parasites by inhibiting critical sodium pumps (PfATP4). This suggests that this compound might also exhibit antiparasitic properties.

- Anti-inflammatory Properties: In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production in macrophages. This effect is linked to the suppression of NF-kB activation, highlighting its potential as an anti-inflammatory agent.

Table 2: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiparasitic | Potential inhibition of PfATP4 activity | |

| Anti-inflammatory | Modulation of NF-kB signaling pathways | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Industrial Applications

In addition to its pharmaceutical and biological applications, this compound is also relevant in industrial chemistry.

Key Industrial Uses:

- Agrochemical Production: The compound is utilized as an intermediate in the synthesis of agrochemicals. Its unique substitution pattern allows for specific reactivity that is advantageous for developing herbicides and pesticides .

- Specialty Chemicals: It serves as a building block for specialty chemicals with desired properties tailored for various applications in materials science .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effectiveness of derivatives synthesized from this compound against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines. This was attributed to its ability to inhibit NF-kB activation pathways, providing insights into its mechanism as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

- 3-Bromo-2,4-difluorobenzamide

- 3-Bromo-2,6-difluorobenzamide

- 3-Bromo-2,5-dichlorobenzamide

Uniqueness: 3-Bromo-2,5-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

3-Bromo-2,5-difluorobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine and fluorine atoms at the 3 and 2,5 positions, respectively. Its molecular formula is with a molecular weight of approximately 220.03 g/mol. The unique combination of halogen substituents enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine atoms contributes to increased lipophilicity, which may enhance cellular permeability. This allows the compound to modulate various biochemical pathways:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their cellular processes.

- Anticancer Potential : The compound has also been investigated for its effects on cancer cell lines. It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antibacterial Activity : In a study examining various benzamide derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against E. coli as low as 16 µg/mL, indicating potent antibacterial properties .

- Anticancer Research : A recent investigation into the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity, leading to a reduction in cell viability through apoptosis mechanisms. The study highlighted the compound's potential as a lead in developing new anticancer therapies.

Comparative Analysis

When comparing this compound with structurally similar compounds, distinct differences in biological activity emerge:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-chloro-6-fluorobenzamide | Contains chlorine instead of fluorine | Moderate antibacterial activity |

| 3-Bromo-4,5-difluorobenzamide | Different substitution pattern | Stronger anticancer effects |

| 4-Bromo-2,5-difluorobenzoic acid | Carboxylic acid group | Exhibits anti-inflammatory properties |

The unique substitution pattern in this compound contributes to its enhanced biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.